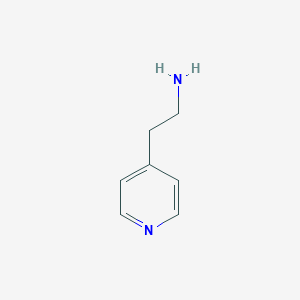

4-(2-Aminoethyl)pyridine

Description

Properties

IUPAC Name |

2-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLHTECVNDEOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065389 | |

| Record name | 4-Pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13258-63-4 | |

| Record name | 4-Pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13258-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Aminoethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINEETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9DW3V2TJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)pyridine, a versatile heterocyclic building block with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it outlines key synthetic methodologies and explores its role as a structural scaffold in drug discovery and a ligand in coordination chemistry.

Chemical and Physical Properties

This compound, also known as 2-(4-pyridyl)ethylamine, is a primary amine and a pyridine derivative with the CAS number 13258-63-4.[1][2][3][4] Its bifunctional nature, containing both a nucleophilic amino group and a basic pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13258-63-4 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [5] |

| Boiling Point | 104 °C at 9 mmHg | |

| Melting Point | 115-116 °C | [1] |

| Density | 1.0238 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5380 | |

| pKa | 9.07 ± 0.10 (Predicted) | [1] |

| Solubility | 75 g/L in water at 25 °C |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for confirming the identity and purity of the compound. While specific peak assignments can vary slightly based on the solvent and experimental conditions, the characteristic signals of the pyridyl and ethylamine protons are readily identifiable.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.

2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the cleavage of the ethylamine side chain.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. |

Pictograms:

Corrosion, Health Hazard

Precautionary Statements:

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.[2] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, starting from readily available pyridine precursors. The choice of method often depends on the desired scale and available starting materials.

4.1. Reduction of 4-(2-Nitroethyl)pyridine or 4-Pyridineacetonitrile

A common and direct approach involves the reduction of a nitrogen-containing functional group on a pre-existing ethyl-substituted pyridine core.

-

Catalytic Hydrogenation of 4-Pyridineacetonitrile: This method employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere to reduce the nitrile group to a primary amine.

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol (General):

-

Dissolve 4-pyridineacetonitrile in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of the chosen catalyst (e.g., 10% Pd/C).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by distillation or chromatography as needed.

4.2. Gabriel Synthesis from 4-(2-Bromoethyl)pyridine

The Gabriel synthesis provides a clean route to the primary amine, minimizing the over-alkylation often seen with ammonia.

Caption: Gabriel Synthesis Pathway.

Experimental Protocol (General):

-

Dissolve 4-(2-bromoethyl)pyridine and potassium phthalimide in a polar aprotic solvent such as DMF.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

After the reaction is complete, cool the mixture and remove the solvent.

-

Treat the resulting N-(2-(4-pyridyl)ethyl)phthalimide with hydrazine hydrate in a protic solvent like ethanol.

-

Reflux the mixture to cleave the phthalimide group, precipitating phthalhydrazide.

-

Filter off the byproduct and isolate the desired this compound from the filtrate, followed by purification.

Applications in Research and Drug Development

The pyridine moiety is a common scaffold in a vast number of biologically active molecules and FDA-approved drugs.[6] Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it a valuable component for ligand-receptor binding. This compound serves as a key building block for introducing this important pharmacophore.

5.1. Medicinal Chemistry

Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7] While specific drugs containing the this compound core are not prominently documented in publicly available literature, the structural motif is of significant interest. For instance, derivatives of the related 2-aminopyridine have been investigated as potential inhibitors of enzymes like the epidermal growth factor receptor (EGFR), a target in cancer therapy.

5.2. Coordination Chemistry and Materials Science

The pyridine nitrogen and the ethylamine group of this compound can act as ligands, coordinating with metal ions to form coordination polymers. These materials are being explored for applications in catalysis and magnetism. Additionally, it has been used as a surface modifier in the creation of stable 2D Ruddlesden-Popper perovskite films for solar cells.

Conclusion

This compound is a fundamental building block with a well-established chemical profile and diverse applications. Its synthesis is achievable through several reliable methods, and its utility in medicinal chemistry and materials science continues to be an active area of research. This guide provides a foundational understanding of its properties and applications for professionals in the scientific community.

References

- 1. This compound(13258-63-4) 1H NMR spectrum [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. scbt.com [scbt.com]

4-(2-Aminoethyl)pyridine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the fundamental physicochemical properties of 4-(2-Aminoethyl)pyridine, a pyridine derivative of interest in various research and development applications.

Core Molecular Information

This compound, also known as 4-Pyridineethanamine, is a chemical compound with the CAS Registry Number 13258-63-4.[1][2] Its structure consists of a pyridine ring substituted at the 4-position with an aminoethyl group.

Physicochemical Data Summary

The key quantitative identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | NIST, Sigma-Aldrich[1][2][3] |

| Molecular Weight | 122.1677 g/mol | NIST[1][2] |

| 122.17 g/mol | Sigma-Aldrich, SCBT[3][4][5][6] | |

| CAS Registry Number | 13258-63-4 | NIST[1][2] |

| Boiling Point | 104 °C at 9 mmHg | Sigma-Aldrich[3][5][6] |

| Density | 1.0238 g/mL at 25 °C | Sigma-Aldrich[3][6] |

| Refractive Index | n20/D 1.5380 | Sigma-Aldrich[3][5] |

| InChI Key | IDLHTECVNDEOIY-UHFFFAOYSA-N | NIST[1][2] |

Structural and Identification Data

The following diagram illustrates the key identifiers and structural information for this compound.

Experimental Protocols and Workflows

Detailed experimental protocols for specific applications involving this compound are highly dependent on the research context (e.g., synthesis, derivatization, biological screening) and are typically developed and optimized by the investigating laboratory. Public databases for simple chemical compounds do not generally contain specific, detailed experimental methodologies.

However, a general workflow for the quality control and characterization of a supplied sample of this compound would logically follow the steps outlined below.

Signaling Pathways

This compound is a small organic molecule and is not known to be a component of established biological signaling pathways in the same manner as endogenous proteins or signaling molecules. Its biological effects, if any, would need to be determined through specific pharmacological or biochemical studies to identify its molecular targets and downstream consequences. Therefore, a signaling pathway diagram is not applicable for this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of 4-(2-Aminoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)pyridine, also known as 2-(4-pyridyl)ethylamine, is a key building block in the synthesis of a wide range of pharmaceutical compounds and other specialty chemicals. Its bifunctional nature, containing both a primary amine and a pyridine ring, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the principal synthetic routes and purification methods for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

I. Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound, starting from various precursors. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. The most common and effective methods are detailed below.

Reduction of 4-Acetylpyridine Oxime Derivatives

A reliable method for the synthesis of this compound involves the reduction of a 4-acetylpyridine oxime derivative. This multi-step synthesis starts with the commercially available 4-acetylpyridine.

Synthesis Pathway:

Caption: Synthesis of this compound from 4-Acetylpyridine.

Experimental Protocol:

-

Step 1: Synthesis of 4-Acetylpyridine Oxime:

-

Dissolve hydroxylamine hydrochloride (25.0 g, 0.36 mol) in 50 mL of water and add it to 70 mL of 20% aqueous sodium hydroxide.

-

To this stirred solution, add 4-acetylpyridine (36.3 g, 0.30 mol) at once.

-

Stir the reaction mixture at 0–5°C for 2 hours.

-

Collect the precipitate by suction filtration and wash with 500 mL of cold water to yield a mixture of E- and Z-isomers of 4-acetylpyridine oxime.[1]

-

For purification, recrystallize the crude product from hot water to obtain the pure E-isomer.[1]

-

-

Step 2: Synthesis of 4-Acetylpyridine Oxime Tosylate:

-

Add pure E-4-acetylpyridine oxime (27.1 g, 0.20 mol) and p-toluenesulfonyl chloride (47.9 g, 0.22 mol) to 100 mL of anhydrous pyridine.

-

Stir the mixture at 25°C for 24 hours.

-

Add 500 mL of ice water with stirring.

-

Collect the white precipitate by suction filtration, wash with cold water, and dry under reduced pressure.[1]

-

-

Step 3: Synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine:

-

Slowly add potassium metal (7.60 g, 0.19 mol) to 80 mL of absolute ethanol.

-

After the metal has dissolved, cool the solution to 0–5°C and add a solution of (E)-4-acetylpyridine tosylate (55.1 g, 0.19 mol) in 320 mL of absolute ethanol.

-

The subsequent work-up involves extraction and concentration to yield the protected amine.[1]

-

-

Step 4: Hydrolysis and Isolation of this compound:

-

The protected amine is hydrolyzed using an acidic solution.

-

The resulting dihydrochloride salt is isolated by precipitation.

-

Basification of the dihydrochloride salt with a strong base (e.g., sodium carbonate) to a pH >10, followed by extraction with an organic solvent (e.g., chloroform) and removal of the solvent under reduced pressure, yields the final product.[1]

-

Quantitative Data:

| Step | Product | Yield | Purity |

| Oximation of 4-Acetylpyridine | 4-Acetylpyridine Oxime (E/Z mixture) | 81–88% | Mixture of isomers |

| Tosylation of E-4-Acetylpyridine Oxime | 4-Acetylpyridine Oxime Tosylate | 95% | Crystalline solid |

| Rearrangement and Ethoxylation | 2,2-Diethoxy-2-(4-pyridyl)ethylamine | ~75% | Oil |

| Hydrolysis and Isolation | This compound | High | >95% (after purification) |

Catalytic Hydrogenation of 4-(2-Nitroethyl)pyridine

This method involves the reduction of a nitro group to a primary amine, a common and efficient transformation. The starting material, 4-(2-nitroethyl)pyridine, can be synthesized from 4-picoline and nitromethane.

Synthesis Pathway:

Caption: Synthesis of this compound from 4-Picoline.

Experimental Protocol:

-

Step 1: Synthesis of 4-(2-Nitroethyl)pyridine:

-

A mixture of 4-picoline and nitromethane is reacted in the presence of a base. (Detailed experimental conditions for this specific reaction were not found in the provided search results).

-

-

Step 2: Catalytic Hydrogenation:

-

Dissolve 4-(2-nitroethyl)pyridine in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

-

The reaction is typically carried out in a high-pressure reactor (Parr apparatus) under a hydrogen atmosphere (e.g., 40-50 psi).

-

An acidic medium (e.g., hydrochloric acid or sulfuric acid) is often used to facilitate the reduction of the pyridine ring if desired, but for the selective reduction of the nitro group, neutral or slightly acidic conditions are preferred.

-

The reaction is run for several hours until the uptake of hydrogen ceases.

-

After the reaction, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to give the crude product.

-

Quantitative Data:

| Step | Starting Material | Catalyst | Solvent | Yield | Purity |

| Catalytic Hydrogenation | 4-(2-Nitroethyl)pyridine | Pd/C | Ethanol | High | >90% |

| Catalytic Hydrogenation | 4-(2-Nitroethyl)pyridine | PtO₂ | Ethanol | 86% | High |

Reduction of 4-Cyanomethylpyridine

Another viable route is the reduction of 4-cyanomethylpyridine, which can be achieved using various reducing agents, including catalytic hydrogenation with Raney Nickel or chemical reduction with lithium aluminum hydride (LiAlH₄).

Synthesis Pathway:

Caption: Synthesis of this compound from 4-Cyanomethylpyridine.

Experimental Protocol (Catalytic Hydrogenation):

-

Place 4-cyanomethylpyridine in a high-pressure reactor with a suitable solvent, typically methanol saturated with ammonia to suppress the formation of secondary amines.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the reactor with hydrogen (e.g., 70 psi) and heat the reaction mixture.

-

After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Quantitative Data:

| Method | Starting Material | Reducing Agent | Solvent | Yield |

| Catalytic Hydrogenation | 4-Cyanomethylpyridine | Raney Nickel/H₂ | NH₃/Methanol | Good |

| Chemical Reduction | 4-Cyanomethylpyridine | LiAlH₄ | THF | Moderate |

II. Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and catalyst residues. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Fractional Vacuum Distillation

Fractional vacuum distillation is a highly effective method for purifying liquid this compound on a laboratory or industrial scale. Distillation under reduced pressure is necessary to prevent decomposition of the compound at its atmospheric boiling point.

Experimental Protocol:

-

Set up a fractional distillation apparatus equipped with a vacuum pump, a manometer, and a fractionating column (e.g., Vigreux or packed column).

-

Charge the crude this compound into the distillation flask along with boiling chips.

-

Gradually reduce the pressure to the desired level (e.g., 9 mmHg).

-

Slowly heat the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point. The literature boiling point is 104 °C at 9 mmHg.[2]

-

Monitor the purity of the collected fractions using analytical techniques such as GC-MS or NMR.

Purification Workflow:

Caption: Workflow for the purification of this compound by distillation.

Quantitative Data:

| Parameter | Value |

| Boiling Point | 104 °C at 9 mmHg[2] |

| Expected Purity (Post-Distillation) | >98% |

| Typical Recovery Yield | 70-80% |

Crystallization as a Salt

Purification can also be achieved by converting the free base into a salt, typically the dihydrochloride salt, which can then be purified by crystallization. The pure salt can be converted back to the free base if required.

Experimental Protocol:

-

Dissolve the crude this compound in a suitable solvent (e.g., anhydrous ethanol or isopropanol).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in ether), until precipitation is complete.

-

Collect the precipitated this compound dihydrochloride by filtration.

-

Recrystallize the salt from a suitable solvent system, such as ethanol/ether or methanol/ethyl acetate.

-

Wash the crystals with a cold solvent and dry them under vacuum.

Purification Workflow:

Caption: Workflow for purification via crystallization of the dihydrochloride salt.

Quantitative Data:

| Parameter | Value |

| Common Salt Form | Dihydrochloride |

| Typical Recrystallization Solvents | Ethanol/Ether, Methanol/Ethyl Acetate |

| Expected Purity (Post-Crystallization) | >99% |

| Typical Recovery Yield | 80-90% |

Chromatographic Methods

For small-scale purification or for obtaining very high purity material, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be employed. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of the final product.

Preparative HPLC:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

The crude material is dissolved in a minimal amount of the mobile phase and injected onto the column.

-

Fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.

GC-MS for Purity Analysis:

-

Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for analyzing amines.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is typically used to separate impurities with different boiling points.

-

Detector: A mass spectrometer for identification of the main component and any impurities.

Quantitative Data (Typical Analytical Conditions):

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| Preparative HPLC | Reverse-phase C18 | Water/Acetonitrile with TFA | UV |

| GC-MS | Capillary (e.g., DB-WAX) | Helium | MS |

Conclusion

The synthesis and purification of this compound can be achieved through several reliable methods. The choice of the synthetic route will depend on factors such as the availability of starting materials, scalability, and safety. The reduction of 4-acetylpyridine oxime derivatives provides a well-documented and high-yielding pathway. Catalytic hydrogenation of 4-(2-nitroethyl)pyridine and reduction of 4-cyanomethylpyridine are also effective alternatives. For purification, fractional vacuum distillation is a robust method for larger quantities, while crystallization of the hydrochloride salt offers a route to very high purity material. Chromatographic methods are invaluable for both small-scale purification and for the essential task of purity verification. This guide provides the necessary technical details to enable researchers and drug development professionals to confidently synthesize and purify this important chemical intermediate.

References

Spectroscopic Profile of 4-(2-Aminoethyl)pyridine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-(2-Aminoethyl)pyridine, a key building block in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals five distinct signals corresponding to the different types of protons in the molecule.[1]

| Assignment | Chemical Shift (δ) [ppm] | Description |

| A | 8.487 | Protons on the pyridine ring adjacent to the nitrogen atom. |

| B | 7.134 | Protons on the pyridine ring meta to the nitrogen atom. |

| C | 2.977 | Methylene (-CH₂) group adjacent to the amino group. |

| D | 2.734 | Methylene (-CH₂) group adjacent to the pyridine ring. |

| E | 1.83 | Protons of the primary amine (-NH₂) group. |

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) [ppm] |

| Data not explicitly available in search results |

Note: While a source for the ¹³C NMR spectrum was identified, the specific chemical shift values were not explicitly listed in the provided information. Researchers should refer to spectral databases for detailed peak assignments.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the molecule's bonds. The spectrum is typically recorded as a liquid film.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Specific peak data not available in search results | N-H stretch | Primary Amine |

| Specific peak data not available in search results | C-H stretch (aromatic) | Pyridine Ring |

| Specific peak data not available in search results | C-H stretch (aliphatic) | Ethyl Chain |

| Specific peak data not available in search results | C=N and C=C stretch | Pyridine Ring |

| Specific peak data not available in search results | N-H bend | Primary Amine |

| Specific peak data not available in search results | C-H bend | Ethyl Chain and Pyridine Ring |

Note: While the presence of IR spectra is confirmed, a detailed peak list was not available in the initial search results. The expected characteristic absorptions are listed based on the known functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak confirms the compound's mass, while the fragmentation pattern offers clues to its structure. The data presented here was obtained at an ionization energy of 70 eV.[1][3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 122 | Not explicitly stated, but present | [M]⁺ (Molecular Ion) |

| 93 | 100.0 | [M - CH₂NH₂]⁺ |

| 92 | 9.1 | [M - CH₂NH₂ - H]⁺ |

| 78 | 3.6 | [Pyridine]⁺ |

| 66 | 7.4 | |

| 65 | 6.6 | |

| 51 | 5.1 | |

| 39 | 7.5 | |

| 30 | 40.0 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be free of any particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly used to simplify the ¹³C spectrum to single peaks for each unique carbon.

-

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Background Spectrum: A background spectrum of the empty sample holder is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy from the electron impact causes the molecular ions to fragment into smaller, characteristic charged fragments.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-(2-Aminoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-(2-Aminoethyl)pyridine, a crucial parameter for its application in research and pharmaceutical development. Understanding the solubility of this compound in various solvents is fundamental for designing synthetic routes, formulating drug delivery systems, and conducting biological assays. This document compiles available quantitative data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Principles of Amine Solubility

The solubility of amines like this compound is governed by their molecular structure. The presence of a basic amino group and a pyridine ring allows for hydrogen bonding with protic solvents like water, while the aromatic ring and ethyl chain contribute to its solubility in organic solvents. Generally, low molecular weight amines exhibit good solubility in water.[1] For amines with more than four carbon atoms, water solubility tends to decrease.[1] However, all amines are typically soluble in organic solvents such as diethyl ether.[1] The pyridine component, being a polar molecule, is moderately soluble in water and highly soluble in many organic solvents.[2]

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility | Method | Source |

| Water | 25 | 75 g/L | Not Specified | ChemicalBook[3] |

| Water | Not Specified | -1.47 (log10WS in mol/L) | Calculated | Cheméo[4] |

Note: The log10WS value of -1.47 corresponds to a molar solubility of 10-1.47 mol/L, which is approximately 0.0339 mol/L. With a molecular weight of 122.17 g/mol , this is equivalent to roughly 4.14 g/L.

Given the limited availability of comprehensive solubility data, experimental determination is often necessary for specific applications and solvent systems.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for quantitatively determining the solubility of this compound in various solvents. This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.[5][6]

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (e.g., ethanol, methanol, acetone, chloroform, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Thermostatically controlled oven

-

Vials with screw caps

-

Syringes and syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator or by placing the flask in a fume hood with a gentle stream of nitrogen.

-

Once the bulk of the solvent has been removed, place the flask in a thermostatically controlled oven at a temperature below the boiling point of this compound (boiling point is approximately 104 °C at 9 mmHg) to dry the residue to a constant weight.[7][8]

-

Allow the flask to cool to room temperature in a desiccator before reweighing.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the flask minus the initial tare weight of the empty flask.

-

Solubility can then be expressed in various units:

-

g/L: (mass of dissolved solid in g) / (volume of solvent in L)

-

g/100 mL: (mass of dissolved solid in g / volume of solvent in mL) * 100

-

Molarity (mol/L): (mass of dissolved solid in g / molecular weight of this compound) / (volume of solvent in L)

-

-

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides foundational knowledge and practical steps for working with this compound. For specific applications, it is recommended to experimentally determine the solubility in the solvent system of interest to ensure accurate and reproducible results.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound(13258-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound (CAS 13258-63-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. 4-(2-アミノエチル)ピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 13258-63-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 4-(2-Aminoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(2-Aminoethyl)pyridine (CAS No. 13258-63-4), a key reagent in pharmaceutical and chemical research. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for safe handling, storage, and emergency response.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |

| Molecular Weight | 122.17 g/mol | [1][2][3] |

| Appearance | Colorless to Yellow Liquid | [4] |

| Boiling Point | 104 °C at 9 mmHg | [1][2] |

| Density | 1.0238 g/mL at 25 °C | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.5380 | [1][2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] Understanding its primary hazards is fundamental to its safe use.

| Hazard Classification | Category | Description |

| Skin Corrosion/Irritation | Category 1C | Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Target Organ: Respiratory system.[1][5] |

Signal Word: Danger[5]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[6]

Section 3: Experimental Protocols for Safe Handling

While specific experimental protocols for this compound are not detailed in the provided search results, the following are standard laboratory procedures for handling corrosive and irritant chemicals like this compound.

3.1 Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

-

Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this chemical.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[7][8] | To protect against splashes that can cause severe eye damage. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[7][8][9] | To prevent skin contact which can cause severe burns. |

| Skin and Body Protection | A lab coat, fully buttoned, along with full-length pants and closed-toe shoes.[7][9] | To protect the skin from accidental contact. |

| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge (e.g., type ABEK) if engineering controls are insufficient or during spill cleanup.[8] | To prevent inhalation, which can cause respiratory irritation. |

3.3 Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, vapors, or spray.[5] Wash hands thoroughly after handling.[4][5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][10] Store in a corrosives area, under an inert atmosphere, and away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[5]

Section 4: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

4.1 First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Caption: First Aid Procedures for this compound Exposure.

Detailed First Aid Instructions:

-

General Advice: Show the safety data sheet to the attending medical professional. Immediate medical attention is required.[5]

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[5] Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] Remove and wash contaminated clothing before reuse.[5][6] Call a physician immediately.[5]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] Call a physician immediately.[5] Do not use mouth-to-mouth resuscitation if the substance was inhaled.[11]

-

Ingestion: Rinse mouth with water.[6][11] DO NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[11] Call a physician or Poison Control Center immediately.[11]

4.2 Spill Response

A systematic approach is necessary to safely manage a spill of this compound.

Caption: Workflow for Handling a this compound Spill.

Spill Management Protocol:

-

Personal Precautions: Avoid breathing vapors and ensure adequate ventilation.[11] Evacuate personnel to safe areas.[11]

-

Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[5][11]

-

Containment and Cleanup: Absorb the spill with an inert material like sand or vermiculite.[8] Collect the material into suitable, closed containers for disposal.[5][8] After material pickup is complete, ventilate the area and wash the spill site.[8]

Section 5: Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5] The product can cause burns to the eyes, skin, and mucous membranes.[5]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5]

Section 6: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, it is known to be corrosive and can cause severe burns. Acute toxicity data is not extensively available in the provided search results, but related compounds, monoaminopyridines, are known to be acutely toxic and are readily absorbed through the skin and gastrointestinal tract.[12]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

- 1. 4-(2-氨基乙基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 96 13258-63-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 13258-63-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. This compound(13258-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. epa.gov [epa.gov]

An In-depth Technical Guide to 4-(2-Aminoethyl)pyridine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)pyridine, a versatile heterocyclic amine of significant interest in chemical synthesis, materials science, and pharmacology. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is a substituted pyridine with an aminoethyl group at the 4-position. Its unique structure, featuring both a basic pyridine ring and a primary amine, makes it a valuable building block and ligand in various chemical applications.

For clarity and comprehensive database searching, a compilation of its common synonyms, alternative names, and chemical identifiers is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | 2-(Pyridin-4-yl)ethan-1-amine |

| IUPAC Name | 4-Pyridineethanamine[1] |

| Common Synonyms | 2-(4-Pyridyl)ethylamine[2][3], 2-(γ-Pyridyl)ethylamine[2], 4-Pyridylethylamine[2] |

| Alternative Names | 2-(4-Pyridinyl)ethylamine[2], 2-(Pyridin-4-yl)ethanamine[2], 4-(β-Aminoethyl)pyridine[2] |

| CAS Number | 13258-63-4[1] |

| Molecular Formula | C₇H₁₀N₂[1] |

| Molecular Weight | 122.17 g/mol [4] |

| InChI Key | IDLHTECVNDEOIY-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and application in experimental settings. A summary of key quantitative data is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 104 °C at 9 mmHg | [6] |

| Density | 1.0238 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5380 | [6] |

| Purity (typical) | ≥96% | [6] |

| Flash Point | 113 °C (closed cup) | [6] |

| Water Solubility | 75 g/L at 25 °C | [5] |

| pKa | 9.07 ± 0.10 (Predicted) | [5] |

Experimental Protocols: Synthesis of a this compound Precursor

While various synthetic routes to this compound exist, a common strategy involves the reduction of a suitable precursor. Below is a detailed experimental protocol for the synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine, a direct precursor which can be hydrolyzed to the target compound. This procedure is adapted from a verified method.

A. Synthesis of 4-Acetylpyridine oxime

-

Dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water.

-

Add the solution to 70 mL of 20% aqueous sodium hydroxide in a 500-mL Erlenmeyer flask.

-

To this stirred solution, add 36.3 g (0.30 mol) of 4-acetylpyridine at once. A precipitate will form rapidly.

-

Stir the reaction mixture at 0–5°C for 2 hours.

-

Collect the precipitate by suction filtration and wash it with 500 mL of cold water. This yields a mixture of E- and Z-isomers of 4-acetylpyridine oxime.

-

For purification, recrystallize the product twice from a suitable solvent to obtain the pure E-isomer.

B. Synthesis of 4-Acetylpyridine oxime tosylate

-

In a 1-L round-bottomed flask, combine 27.1 g (0.20 mol) of pure E-4-acetylpyridine oxime and 47.9 g (0.22 mol) of p-toluenesulfonyl chloride in 100 mL of anhydrous pyridine.

-

Stir the reaction mixture at 25°C for 24 hours. A precipitate of pyridine hydrochloride will form.

-

Add 500 mL of ice water to the stirred mixture. The initial precipitate will dissolve, followed by the formation of a voluminous white precipitate.

-

Collect the product by suction filtration, wash with three 150-mL portions of cold water, and dry under reduced pressure to yield the tosylate.

C. Synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine

-

To a 2-L round-bottomed flask containing 80 mL of absolute ethanol, slowly add 7.60 g (0.19 mol) of potassium metal to form potassium ethoxide.

-

Once the potassium has completely reacted, add the 4-acetylpyridine oxime tosylate (from step B) to the flask.

-

Reflux the reaction mixture for a specified period to induce the Neber rearrangement.

-

After cooling, the reaction mixture is worked up by filtration to remove potassium p-toluenesulfonate.

-

The filtrate, containing the desired α-amino acetal, is then carefully concentrated. The crude product can be purified by distillation under reduced pressure.

Biological Activity and Potential Signaling Pathways

While direct and extensive research on the specific biological roles of this compound is emerging, studies on structurally related pyridine derivatives provide strong indications of its potential pharmacological activities. The primary areas of interest include its interaction with histamine receptors and carbonic anhydrases.

Histamine H1 Receptor Agonism

Derivatives of pyridine, particularly those with an ethylamine side chain, are known to interact with histamine receptors. Research on N(alpha)-pyridylalkyl derivatives of histaprodifen has shown that the position of the alkyl spacer on the pyridine ring is critical for activity. Specifically, moving the attachment from the 2- (ortho) to the 3- (meta) and subsequently to the 4- (para) position leads to a decrease in agonist potency and efficacy at the histamine H1 receptor[1]. This suggests that this compound likely acts as a partial agonist or antagonist at this receptor.

The interaction with the H1 receptor, a G-protein coupled receptor (GPCR), would initiate a downstream signaling cascade.

Caption: Proposed signaling pathway for histamine H1 receptor activation.

Carbonic Anhydrase Activation

Recent studies have highlighted the role of pyridine derivatives as activators of carbonic anhydrases (CAs), enzymes crucial for pH regulation and other physiological processes[2][4]. The activation of human carbonic anhydrase II (hCA II) is of particular interest for its potential therapeutic applications in conditions like Alzheimer's disease[7].

The activation mechanism is thought to involve the activator molecule functioning as a proton shuttle, facilitating the rate-limiting step of the enzyme's catalytic cycle. The aminoethyl side chain of this compound could play a key role in this process.

Caption: Proposed mechanism for carbonic anhydrase II activation.

Conclusion

This compound is a compound with a rich chemical profile and significant potential in various scientific domains. Its well-defined physical properties and established synthetic routes make it an accessible tool for researchers. The emerging understanding of its biological activities, particularly its interactions with histamine receptors and carbonic anhydrases, opens new avenues for its application in drug discovery and development. This guide serves as a foundational resource to support and inspire further investigation into this promising molecule.

References

- 1. N(alpha)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen: synthesis and in vitro evaluation of highly potent histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Activators for Neurodegeneration: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyridinium derivatives of histamine are potent activators of cytosolic carbonic anhydrase isoforms I, II and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-(2-氨基乙基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Insight into the activation mechanism of carbonic anhydrase(ii) through 2-(2-aminoethyl)-pyridine: a promising pathway for enhanced enzymatic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to High-Purity 4-(2-Aminoethyl)pyridine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-(2-aminoethyl)pyridine, also known as 2-(4-pyridyl)ethylamine, a critical building block in pharmaceutical and materials science research. Sourcing this compound at a consistently high purity is paramount for the reliability and reproducibility of experimental outcomes. This document outlines the commercial supplier landscape, common analytical techniques for purity verification, and provides detailed experimental protocols.

Commercial Supplier Landscape for High-Purity this compound

The selection of a suitable commercial supplier for this compound is a critical first step in any research or development project. Purity, consistency, and available documentation are key factors to consider. Below is a comparative summary of offerings from several prominent chemical suppliers.

| Supplier | Product Number(s) | Stated Purity | Analytical Method(s) for Purity | Additional Specifications |

| Sigma-Aldrich (MilliporeSigma) | 648701 | 96% | Not explicitly stated on product page | Refractive index: n20/D 1.5380 (lit.), Boiling point: 104 °C/9 mmHg (lit.), Density: 1.0238 g/mL at 25 °C (lit.) |

| Thermo Scientific Chemicals | 202030010 | ≥97.5% (GC) | Gas Chromatography (GC) | Appearance: Clear colorless to yellow liquid, Infrared spectrum: Conforms, Refractive index: 1.5380 to 1.5410 (20°C, 589 nm) |

| Tokyo Chemical Industry (TCI) | A1264 | >97.0% (T) | Nonaqueous Titration (T), GC (min. 95.0%)[1] | Appearance: Colorless to Light yellow to Light orange clear liquid, NMR: Conforms to structure[1] |

| Santa Cruz Biotechnology (SCBT) | sc-230053 | Not explicitly stated | Refer to Certificate of Analysis | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[2] |

| Sriramchem | SPP211-15 | High-Purity | HPLC, LC-MS, GC, etc. | Pharmaceutical Reference Standard, Batch-Specific CoA Available |

Synthesis and Purification Overview

The industrial synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of 4-pyridineacetonitrile. The purity of the final product is highly dependent on the chosen synthetic pathway and the subsequent purification methods.

A plausible synthetic and purification workflow is outlined below:

Potential impurities stemming from the synthesis can include unreacted starting materials, by-products from side reactions, and residual solvents. High-vacuum distillation is a common method for the purification of this compound to achieve high purity levels.

Quality Control and Analytical Protocols

Ensuring the purity of this compound is crucial for its application in sensitive research areas like drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing purity and identifying potential impurities.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

-

Further dilute the stock solution as necessary to fall within the linear range of the detector.

4. Analysis:

-

Inject the prepared sample onto the equilibrated HPLC system.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Experimental Protocol: Impurity Profiling by GC-MS

This protocol outlines a general method for the identification of volatile and semi-volatile impurities in a this compound sample.

1. Instrumentation and Materials:

-

GC-MS system with an electron ionization (EI) source

-

Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

-

This compound sample

-

Dichloromethane (GC grade)

-

Helium (carrier gas)

2. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Ionization Mode: Electron Ionization (EI) at 70 eV

3. Sample Preparation:

-

Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

4. Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Supplier Selection Workflow

The selection of a commercial supplier should be a systematic process to ensure the quality and consistency of the starting material.

Role in Drug Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and are components of numerous FDA-approved drugs.[3] The aminoethylpyridine moiety is a versatile building block that can be incorporated into larger molecules to modulate their pharmacological properties, such as receptor binding affinity and pharmacokinetic profiles. The high purity of this compound is essential in drug synthesis to avoid the introduction of unwanted impurities that could lead to side reactions, lower yields, and potential toxicity in the final active pharmaceutical ingredient (API). The presence of impurities can also complicate the regulatory approval process. Therefore, sourcing and verifying the high purity of this starting material is a critical step in the drug development pipeline.

References

An In-depth Technical Guide to the Electronic Properties of 4-(2-Aminoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(2-Aminoethyl)pyridine, a substituted pyridine with an aminoethyl group at the 4-position, is a molecule of significant interest in various scientific domains. Its structural features, combining the aromaticity of the pyridine ring with the reactivity of the primary amine, make it a valuable building block in the synthesis of coordination compounds, functional materials, and pharmacologically active agents.[1] The electronic properties of this molecule are fundamental to understanding its reactivity, intermolecular interactions, and potential biological activity. This guide delves into these properties, providing both a summary of available data and a framework for their theoretical determination.

Molecular Structure and Basic Properties

The foundational characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂ | [2][3] |

| Molecular Weight | 122.17 g/mol | [2][3] |

| CAS Number | 13258-63-4 | [2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 104 °C at 9 mmHg | [5][6] |

| Density | 1.0238 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5380 | [6] |

Theoretical Electronic Properties

Due to a lack of readily available experimental data for certain electronic properties, quantum chemical calculations are an indispensable tool. Density Functional Theory (DFT) is a robust method for predicting the electronic structure and properties of molecules. A widely used functional, B3LYP, in conjunction with a comprehensive basis set such as 6-311+G(d,p), provides a good balance of accuracy and computational efficiency for molecules of this nature.[7][8] The following table presents the key electronic properties that can be determined using this computational approach.

| Electronic Property | Theoretical Value (Method: DFT/B3LYP/6-311+G(d,p)) | Significance in Molecular Behavior |

| HOMO Energy | Calculated Value | The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. |

| LUMO Energy | Calculated Value | The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Calculated Value | The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A larger gap implies higher stability and lower chemical reactivity. |

| Dipole Moment (µ) | Calculated Value | The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and how it interacts with other polar molecules and electric fields. |

| Ionization Potential (IP) | Calculated Value | The energy required to remove an electron from the molecule in its gaseous state. It is a measure of the molecule's resistance to oxidation. |

| Electron Affinity (EA) | Calculated Value | The energy released when an electron is added to the molecule in its gaseous state. It indicates the molecule's ability to be reduced. |

Note: Specific numerical values for these properties would be obtained by performing the DFT calculations as outlined in the Experimental Protocols section.

Spectroscopic Characterization

Spectroscopic techniques are essential for the experimental verification of the structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethylamine side chain. The chemical shifts and coupling patterns provide information about the connectivity and electronic environment of the protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon atoms in the molecule, with the chemical shifts indicating their electronic nature (aromatic vs. aliphatic, and the influence of the nitrogen atoms).

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule through their characteristic vibrational frequencies. Key expected vibrational modes include:

-

N-H stretching vibrations of the primary amine.

-

C-H stretching vibrations (aromatic and aliphatic).

-

C=N and C=C stretching vibrations of the pyridine ring.

-

N-H bending vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ_max) correspond to the promotion of electrons from occupied to unoccupied molecular orbitals, often related to the π → π* and n → π* transitions of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak confirms the molecular formula, while the fragmentation pattern provides structural information.[2]

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route involves the reduction of 4-(2-nitroethyl)pyridine or the catalytic hydrogenation of 4-pyridineacetonitrile. Another established method is the nucleophilic substitution of a 4-(2-haloethyl)pyridine with an amine source, such as in the Gabriel synthesis.[9]

Computational Protocol for Electronic Properties

Objective: To calculate the electronic properties of this compound using Density Functional Theory (DFT).

Methodology:

-

Molecular Geometry Optimization: The initial structure of this compound is built and optimized using a computational chemistry software package (e.g., Gaussian, ORCA). The optimization is performed using the B3LYP hybrid functional and the 6-311+G(d,p) basis set to find the lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, the following properties are calculated at the same level of theory (B3LYP/6-311+G(d,p)):

-

HOMO and LUMO energies and their energy gap.

-

Total dipole moment.

-

Vertical ionization potential and electron affinity (can be estimated from the energies of the neutral, cationic, and anionic species).

-

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

FTIR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol or cyclohexane) at a known concentration, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Visualizations

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 202030010 [thermofisher.com]

- 5. This compound CAS#: 13258-63-4 [m.chemicalbook.com]

- 6. This compound 96 13258-63-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (CAS 13258-63-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Potential Research Areas for 4-(2-Aminoethyl)pyridine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)pyridine is a versatile heterocyclic organic compound featuring a pyridine ring substituted with an aminoethyl group at the 4-position. While direct evidence of its intrinsic biological activity is limited in publicly available literature, its structural motif is a cornerstone in medicinal chemistry. This technical guide explores potential research avenues for this compound, focusing on its role as a valuable scaffold and precursor for the synthesis of novel therapeutic agents. Its utility is highlighted by the diverse biological activities observed in its derivatives, ranging from anticancer to neuroprotective effects. This document provides a comprehensive overview of its chemical properties, potential therapeutic applications based on derivative studies, detailed synthetic methodologies, and proposed experimental workflows for future research.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key data points for this compound.

| Property | Value | Reference |

| CAS Number | 13258-63-4 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [1][3] |

| Molecular Weight | 122.17 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 104 °C at 9 mmHg | [4] |

| Density | 1.0238 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.5380 | [4] |

| Solubility | Soluble in water | |

| Safety | Causes severe skin burns and eye damage. May cause respiratory irritation. | [2] |

Potential Research Areas and Therapeutic Applications

The primary value of this compound in drug discovery lies in its utility as a versatile building block. The pyridine ring and the primary amino group serve as reactive handles for the synthesis of a diverse library of derivatives.

Anticancer Drug Development

Numerous pyridine derivatives have demonstrated significant potential as anticancer agents.[5] Research in this area could involve synthesizing derivatives of this compound to target various cancer-related pathways.

3.1.1. Kinase Inhibitors

Many successful kinase inhibitors incorporate a pyridine scaffold. The amino group of this compound can be readily derivatized to introduce pharmacophores known to interact with the ATP-binding site of kinases. For instance, the synthesis of urea or amide derivatives can lead to compounds that mimic the hinge-binding motifs of known kinase inhibitors.[6]

3.1.2. Cell Cycle Regulation

Pyridine-containing compounds have been shown to induce cell cycle arrest in cancer cells.[5] Derivatives of this compound could be screened for their effects on key cell cycle regulators such as cyclin-dependent kinases (CDKs).

3.1.3. Anti-proliferative Agents

The anti-proliferative activity of novel this compound derivatives can be assessed against a panel of human cancer cell lines. Compounds exhibiting significant activity can be further investigated to elucidate their mechanism of action.[7]

Neurodegenerative Diseases

The pyridine moiety is present in several compounds targeting central nervous system (CNS) disorders. The structural features of this compound make it an attractive starting point for the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

3.2.1. Cholinesterase Inhibitors

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[8] The amino group of this compound can be used as an anchor point to synthesize derivatives that can interact with the catalytic or peripheral anionic site of these enzymes.

3.2.2. Modulators of Neurotransmitter Receptors

The pyridine nitrogen and the ethylamine side chain can interact with various neurotransmitter receptors. Modification of the amino group or the pyridine ring could lead to the discovery of novel ligands for receptors implicated in neurodegeneration.

Experimental Protocols

General Synthesis of N-Substituted Amide Derivatives of this compound

This protocol describes a general method for the synthesis of amide derivatives, a common strategy in drug discovery to explore structure-activity relationships.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent under an inert atmosphere.

-

Add the organic base (2.0 eq) to the mixture and stir for 10 minutes at room temperature.

-

Add this compound (1.0 eq) to the reaction mixture.

-